molecular formula C11H8Cl2N2O2 B13661884 Ethyl 2,4-dichloroquinazoline-7-carboxylate CAS No. 864291-31-6

Ethyl 2,4-dichloroquinazoline-7-carboxylate

Cat. No.: B13661884
CAS No.: 864291-31-6
M. Wt: 271.10 g/mol
InChI Key: KBWIWYITXSRZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloroquinazoline-7-carboxylate is a synthetically versatile heterocyclic building block designed for advanced pharmaceutical research and development. Its structure features a quinazoline core substituted with chlorine atoms at the 2 and 4 positions and an ethyl ester group at the 7-position. The chlorine atoms are excellent leaving groups, making the compound highly reactive in nucleophilic substitution reactions, which is invaluable for constructing a diverse array of more complex quinazoline derivatives . The ester group offers a handle for further functionalization through hydrolysis or amide coupling, significantly expanding its utility in chemical synthesis . This compound is a key intermediate in medicinal chemistry, particularly in the exploration of new therapeutic agents. Quinazoline-based structures are frequently investigated for their potential biological activities, which may include anticancer, antiviral, and antibacterial effects . The specific substitution pattern on this quinazoline core is designed to interact with various biological targets, such as enzymes and receptors, potentially modulating their activity . Researchers value this scaffold for its potential to inhibit specific enzymes or disrupt protein-protein interactions critical in disease pathways. The inclusion of chlorine atoms is a common strategy in drug design, as it can enhance a compound's binding affinity, metabolic stability, and membrane permeability . As a foundational building block, this compound enables the efficient synthesis of targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

864291-31-6

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

ethyl 2,4-dichloroquinazoline-7-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-7-8(5-6)14-11(13)15-9(7)12/h3-5H,2H2,1H3

InChI Key

KBWIWYITXSRZIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2,4-dichloroquinazoline-7-carboxylate

Detailed Synthetic Procedures

Chlorination and Esterification via POCl₃

One commonly employed method involves treatment of quinazoline-7-carboxylic acid derivatives with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like toluene. The reaction is conducted at elevated temperatures (~90°C) for several hours (e.g., 3 hours) to achieve chlorination at the 2- and 4-positions and concomitant formation of the ethyl ester under reflux with ethanol.

  • Reaction conditions:

    • POCl₃: typically 3 equivalents
    • DIEA as base catalyst
    • Solvent: toluene or similar high-boiling solvent
    • Temperature: 90°C
    • Time: 3 hours
    • Followed by neutralization and purification steps
  • Yield: Approximately 61% in reported cases

This method provides a straightforward approach to obtain this compound with good purity and yield.

Alternative Synthesis Using Diphosgene and Aminobenzonitrile

An alternative approach to prepare 2,4-dichloroquinazoline derivatives involves the reaction of o-aminobenzonitrile with diphosgene in acetonitrile, yielding 2,4-dichloroquinazoline with high yield (~85%). However, this method requires pressurized autoclave conditions and involves highly toxic diphosgene, limiting its practical application for large-scale synthesis.

  • Limitations:
    • High-pressure reaction vessel required
    • Elevated temperatures
    • Toxic reagents (diphosgene)

Due to these constraints, this method is less favored industrially.

Improved Synthetic Route for 2,4-Dichloroquinazoline Derivatives

Recent developments have introduced a milder, cost-effective, and scalable method for synthesizing 2,4-dichloroquinazoline derivatives:

  • Use of triphenylphosphine oxide and tertiary amine catalysts in an organic solvent at low temperatures (-10 to 5°C).
  • Dropwise addition of bis(trichloromethyl) carbonate.
  • Subsequent heating (80–150°C) with o-aminobenzonitrile or related compounds.
  • Reaction monitoring by thin-layer chromatography (TLC).
  • Final purification yields 2,4-dichloroquinazoline derivatives suitable for further functionalization.

This method is advantageous due to:

  • Mild reaction conditions
  • High yields
  • Simple operation
  • Suitability for scale-up

Industrial Production Considerations

Industrial synthesis of this compound typically follows the laboratory routes with adaptations for large-scale:

  • Use of industrial-grade reagents and solvents.
  • Large reactors with precise control of temperature, pressure, and reaction time.
  • Emphasis on minimizing impurities through optimized purification techniques like recrystallization and chromatography.
  • Environmental and safety considerations to handle chlorinating agents and solvents.

An example industrial process involves:

  • Hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester intermediates.
  • Multi-step reactions to obtain dichloroquinoline derivatives with yields exceeding 90%.
  • Process designed to minimize environmental pollution and maximize product purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Chlorinating agent Phosphorus oxychloride (POCl₃) 3 eq, effective for 2,4-dichlorination
Base catalyst N,N-diisopropylethylamine (DIEA) Facilitates chlorination and esterification
Solvent Toluene, acetonitrile, or organic solvents High boiling point solvents preferred
Temperature 90°C (chlorination), -10 to 150°C (alternative methods) Controlled heating improves yield
Reaction time 3 hours (POCl₃ method), 1–8 hours (alternative) Longer times may improve conversion
Purification Recrystallization, column chromatography Removes unreacted starting materials
Yield 61% (POCl₃ method), up to 85% (diphosgene method) Dependent on precise conditions

Chemical Reactivity and Functionalization

This compound is reactive at the chlorine substituents and ester group:

  • Substitution reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides, enabling the synthesis of diverse quinazoline derivatives.
  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Oxidation and reduction: The quinazoline ring can undergo oxidation to form N-oxides or reduction to dihydroquinazolines.

These transformations are typically carried out under mild to moderate conditions using reagents like sodium methoxide, ammonia, hydrogen peroxide, or sodium borohydride.

Summary of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
POCl₃-mediated chlorination & esterification POCl₃, DIEA, toluene, reflux, 90°C, 3 h Good yield, straightforward Moderate yield (~61%)
Diphosgene reaction with o-aminobenzonitrile Diphosgene, acetonitrile, high pressure, high temp High yield (~85%) Toxic reagents, high pressure
Triphenylphosphine oxide catalysis Triphenylphosphine oxide, tertiary amine, bis(trichloromethyl) carbonate, 80–150°C Mild conditions, high yield, scalable Requires multi-step process
Industrial multi-step hydrolysis and chlorination 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, NaOH, HCl High yield (>90%), scalable Multi-step, requires precise control

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dichloroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chlorine vs. Fluorine : Mthis compound () has two chlorine atoms, enhancing its molecular weight (257.075) compared to Ethyl 4-chloroquinazoline-7-carboxylate (236.65; ). Fluorine substitution in Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate increases molecular weight (254.64) and lipophilicity (XLogP3: 3.2; ).
  • Ester Groups : Methyl esters (e.g., ) exhibit higher melting points (129–131°C) compared to ethyl analogs, likely due to reduced steric hindrance and stronger intermolecular forces.

Synthesis and Reactivity: Mthis compound is synthesized via POCl₃-mediated chlorination, achieving a 61% yield (). The 2- and 4-chlorine positions in methyl derivatives are reactive sites for nucleophilic substitution, enabling further functionalization (e.g., amidation; ).

Research Implications and Limitations

  • Structural-Activity Relationships : The 2,4-dichloro configuration in methyl derivatives may enhance binding to enzymatic targets (e.g., soluble epoxide hydroxylase; ), while ethyl esters could improve bioavailability due to increased lipophilicity.
  • Data Gaps: Direct experimental data on this compound are absent in the evidence.

Biological Activity

Ethyl 2,4-dichloroquinazoline-7-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈Cl₂N₂O₂
  • Molecular Weight : Approximately 271.1 g/mol
  • Functional Groups : Contains a quinazoline ring with two chlorine substituents and an ethyl ester group.

These structural characteristics contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : The compound demonstrates antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. In vitro studies have reported IC₅₀ values in the micromolar range, indicating effective inhibition of cell growth.
  • Mechanism of Action : The compound may exert its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes critical for drug metabolism:

  • Cytochrome P450 Enzymes : It inhibits CYP1A2 and CYP2C19 enzymes, which are essential for the metabolism of many therapeutic agents. This inhibition can alter the pharmacokinetics of co-administered drugs, making it significant in pharmacological studies .
  • Histone Deacetylases (HDACs) : Some derivatives of quinazoline compounds have shown selective inhibition of HDACs, which play a crucial role in cancer progression and therapy resistance .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer potential of this compound across multiple cancer cell lines. The results are summarized in the table below:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
A549 (Lung Cancer)8.0Cell cycle arrest
HeLa (Cervical Cancer)6.5Inhibition of proliferation

These findings suggest that this compound holds promise as a potential anticancer agent.

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that the compound's ability to inhibit cytochrome P450 enzymes can significantly impact the metabolism of other drugs. For instance, co-administration with drugs metabolized by CYP1A2 resulted in increased plasma concentrations due to decreased clearance rates.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dichloroquinazoline-7-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination and esterification of quinazoline precursors. A common method involves treating quinazoline-7-carboxylic acid derivatives with POCl₃ and DIEA in toluene at elevated temperatures (90°C for 3 hours), followed by neutralization and purification . Yield optimization requires careful control of stoichiometry (e.g., 3 eq POCl₃), solvent selection (toluene for high-temperature stability), and reaction time. Impurities often arise from incomplete chlorination or ester hydrolysis, necessitating iterative recrystallization or column chromatography .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry): Essential for confirming molecular weight (e.g., m/z 256.9876 observed for C₁₀H₇Cl₂N₂O₂) and isotopic patterns .
  • XRD (X-ray Diffraction): SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving positional disorder in chlorine substituents .
  • NMR: ¹H/¹³C NMR identifies regiochemical outcomes (e.g., distinguishing 2,4-dichloro substitution from isomers) and ester group conformation .

Q. How does the reactivity of the 2,4-dichloro substituents influence downstream modifications?

The 2- and 4-chlorine atoms exhibit differential reactivity due to steric and electronic effects. The 4-position is more electrophilic, enabling nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the 2-chloro group requires harsher conditions (e.g., Pd-catalyzed cross-coupling). This selectivity is critical for designing derivatives like 4-alkylamino-2-chloro analogs, which are intermediates in drug discovery .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to targets like kinases or soluble epoxide hydrolases. Molecular docking studies using AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis by simulating interactions with active sites (e.g., hydrogen bonding with methoxy groups at position 6) . Validation requires correlation with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological data across structural analogs?

Discrepancies in antimicrobial or antitumor activity (e.g., between this compound and Methyl 2,4-dichloro-6-methoxy analogs) often stem from assay variability (e.g., cell line selection) or purity issues. Methodological consistency is key:

  • Use standardized protocols (e.g., CLSI guidelines for MIC determination).
  • Validate compound purity via HPLC (>95%) and control for hydrolytic stability in biological media .
  • Cross-reference structural analogs (e.g., CAS 27631-29-4, similarity score 0.82) to identify substituent-specific trends .

Q. How can crystallization challenges be mitigated for X-ray quality crystals?

Common issues include poor solubility and twinning. Solutions include:

  • Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to modulate nucleation.
  • Temperature Gradients: Slow cooling from 60°C to 4°C promotes ordered lattice formation.
  • Additives: Small amounts of diethyl ether disrupt π-π stacking, reducing twinning. SHELXD/SHELXE pipelines are robust for phasing even with moderate resolution data (1.5–2.0 Å) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low Functional Group Tolerance: POCl₃-mediated chlorination degrades sensitive moieties (e.g., free -OH groups). Alternative methods using SOCl₂ or microwave-assisted flow chemistry may improve compatibility .
  • Scale-Up Challenges: Batch inconsistencies arise from exothermic reactions. Continuous flow systems with real-time monitoring (e.g., in-line FTIR) enhance reproducibility at multi-gram scales .

Methodological Best Practices

  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database (CSD) or PubChem .
  • Critical Analysis: Use statistical tools (e.g., R or Python’s SciPy) to assess significance in biological assays. Report confidence intervals and p-values to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.